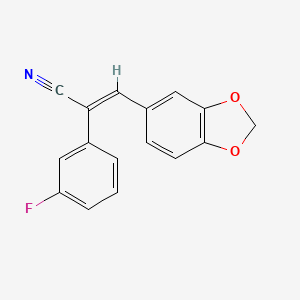

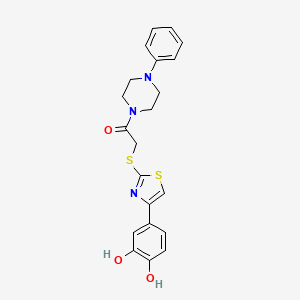

1-Benzyl-2-thiophen-2-ylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-Benzyl-2-thiophen-2-ylbenzimidazole, is an important research area in organic chemistry . A method for the synthesis of 1,2-disubstituted benzimidazoles involves the use of microwave irradiation and a molar ratio of N-phenyl-o-phenylenediamine:benzaldehyde (1:1). This method provides an efficient and environmentally friendly way to produce a variety of benzimidazoles .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, a PTSA-catalyzed selective synthesis method has been developed for 1,2-disubstituted benzimidazoles, demonstrating broad substrate adaptability .Applications De Recherche Scientifique

Antiviral and Antibacterial Applications

- Benzimidazole derivatives have been synthesized and tested for their antiviral activity, specifically against hepatitis C virus (HCV). Certain derivatives have shown significant activity, highlighting the potential of benzimidazole compounds in antiviral therapy (Youssif et al., 2016).

- Another study focused on the synthesis of benzimidazole compounds incorporated with various biologically active heterocycles. These compounds were evaluated for their antimicrobial activity against several bacterial strains, showing promising results which suggest their potential as antibacterial agents (Abdel-Motaal et al., 2020).

Anticancer Applications

- Novel diamidino-substituted derivatives of benzimidazole have been prepared and evaluated for their antiproliferative activity on tumor cell lines. The study found a strong antiproliferative effect, indicating the potential use of these compounds in cancer treatment (Racané et al., 2010).

- Another study synthesized new benzothiazole acylhydrazone derivatives as anticancer agents. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, showing promising anticancer activity (Osmaniye et al., 2018).

Antioxidant Activity

- A study on N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles investigated their in vitro antioxidant activity. The compounds showed significant activity, suggesting their potential as antioxidants (Spasov et al., 2022).

DNA Binding and Catalytic Activity

- Research on new benzimidazole-based Schiff base copper(II) complexes explored their DNA binding properties and cytotoxicity, suggesting a potential for therapeutic applications in targeting DNA (Paul et al., 2015).

- A palladium(II) complex bearing a new ditopic thiophene-N-heterocyclic carbene ligand was synthesized and showed high catalytic activity in Suzuki–Miyaura coupling reactions, highlighting the utility of benzimidazole derivatives in catalysis (Huynh et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2S/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-18(20)17-11-6-12-21-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRECDBQGFVCOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-thiophen-2-ylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)